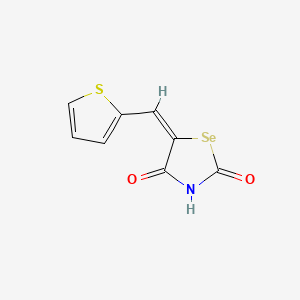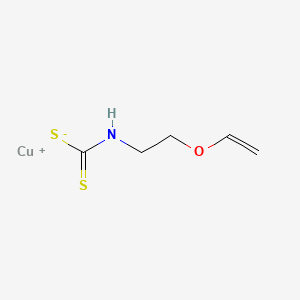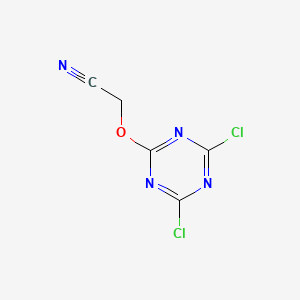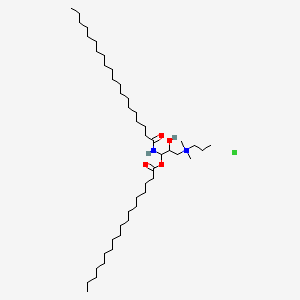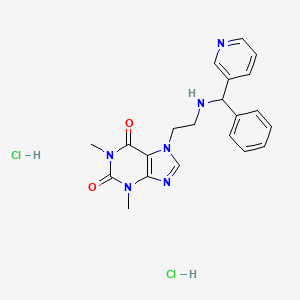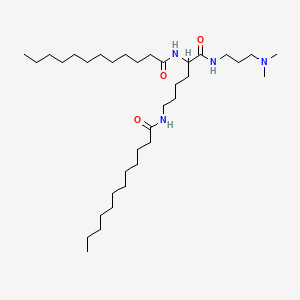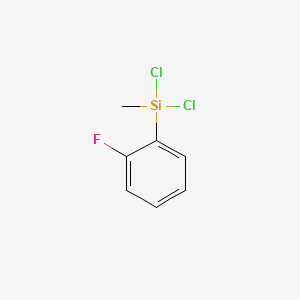
18,20-Heptatriacontanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,20-Heptatriacontanedione is a long-chain aliphatic diketone with the molecular formula C37H72O2 This compound is characterized by its two ketone functional groups located at the 18th and 20th positions of a 37-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18,20-Heptatriacontanedione typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method is the oxidation of heptatriacontane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of long-chain alkanes using metal catalysts. This process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 18,20-Heptatriacontanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction using reagents like lithium aluminum hydride (LiAlH4) can convert the diketone into the corresponding diol.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
18,20-Heptatriacontanedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its interaction with lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 18,20-Heptatriacontanedione involves its interaction with various molecular targets and pathways. The ketone groups can form hydrogen bonds with biological molecules, affecting their structure and function. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.
Comparaison Avec Des Composés Similaires
Octadecanedione: A shorter-chain diketone with similar chemical properties.
Hexatriacontanedione: Another long-chain diketone with different chain length and functional group positions.
Uniqueness: 18,20-Heptatriacontanedione is unique due to its specific chain length and the position of its ketone groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
24514-85-0 |
|---|---|
Formule moléculaire |
C37H72O2 |
Poids moléculaire |
549.0 g/mol |
Nom IUPAC |
heptatriacontane-18,20-dione |
InChI |
InChI=1S/C37H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(38)35-37(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |
Clé InChI |
WYKDTBMIJGOJAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






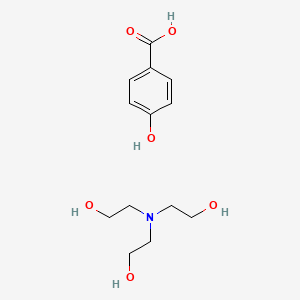
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
